molecular formula C24H20FN3O3 B11299927 2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No.: B11299927
M. Wt: 417.4 g/mol
InChI Key: WDAAIPIZDWKDJX-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide is a complex organic compound that features a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, which can alter their activity and lead to various physiological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide apart is its combination of the fluorophenoxy, methylphenyl, and oxadiazole groups.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide

InChI

InChI=1S/C24H20FN3O3/c1-15-3-5-17(6-4-15)22-27-24(31-28-22)18-7-11-20(12-8-18)26-23(29)16(2)30-21-13-9-19(25)10-14-21/h3-14,16H,1-2H3,(H,26,29)

InChI Key

WDAAIPIZDWKDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)OC4=CC=C(C=C4)F

Origin of Product

United States

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